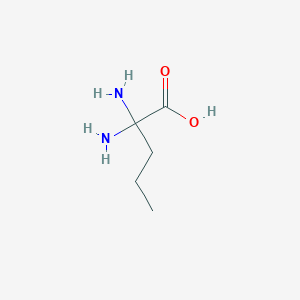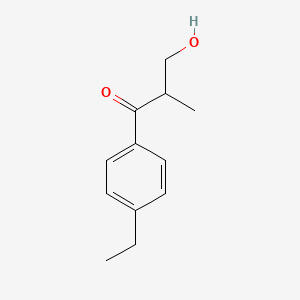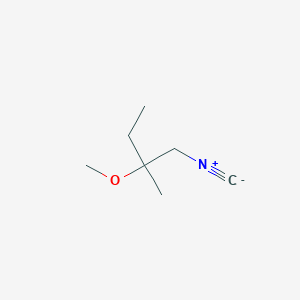
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a methylthio group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Known for its use in pharmaceuticals.
3-Fluoro-4-(trifluoromethyl)phenylmethanol: Utilized in organic synthesis
Uniqueness: 4-Methylthio-2-phenyl-6-(3-(trifluoromethyl)phenyl)pyridine stands out due to the presence of the methylthio group, which can undergo unique chemical transformations. Additionally, the combination of trifluoromethyl and phenyl groups enhances its chemical stability and biological activity, making it a versatile compound in various research fields .
Propiedades
Número CAS |
116610-67-4 |
|---|---|
Fórmula molecular |
C19H14F3NS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NS/c1-24-16-11-17(13-6-3-2-4-7-13)23-18(12-16)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 |
Clave InChI |
NLBSBEQNFCIERU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)






![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)



![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)


